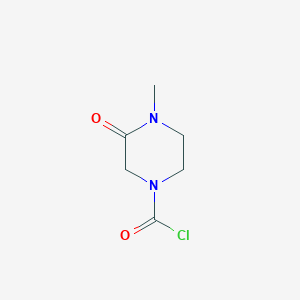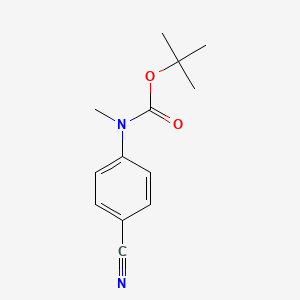![molecular formula C7H8N2O2 B13502577 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by a fused ring system containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one can be achieved through various methods. One common approach involves the condensation of aldehydes with hydrazine derivatives and cyclic 1,3-dicarbonyl compounds under acidic conditions. For example, a four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can be carried out at room temperature using a natural-based catalyst like nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), is preferred due to their reusability and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-methyl-7H-pyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-9-2-5-6(8-9)3-11-4-7(5)10/h2H,3-4H2,1H3 |
InChI-Schlüssel |
OSCVWFJTSCAMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)COCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


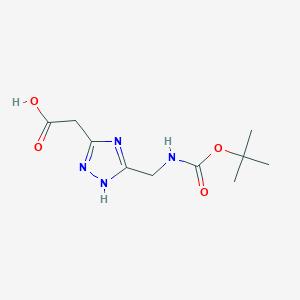
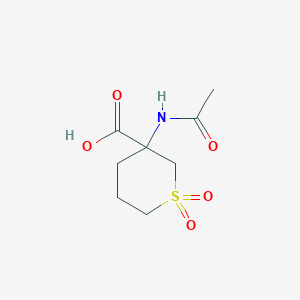

![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
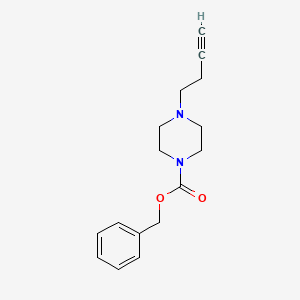
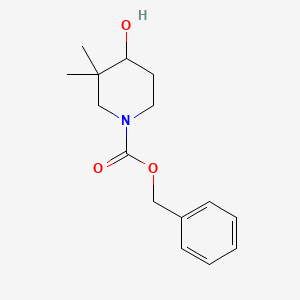

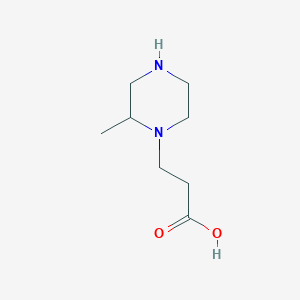
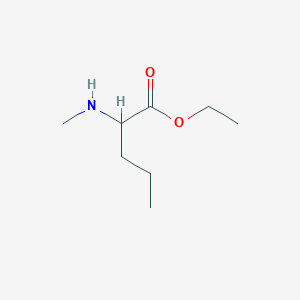
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
